N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the various substituents. One common synthetic route is as follows:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, using an ethoxybenzene derivative and an acyl chloride.
Formation of the Final Compound: The final step involves the attachment of the 2,5-dimethylphenyl group and the acetamide moiety through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(2,5-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the ethoxyphenyl group, in particular, may enhance its biological activity and solubility compared to similar compounds.
Properties
Molecular Formula |
C25H25N5O2S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H25N5O2S/c1-4-32-21-11-9-20(10-12-21)30-24(19-6-5-13-26-15-19)28-29-25(30)33-16-23(31)27-22-14-17(2)7-8-18(22)3/h5-15H,4,16H2,1-3H3,(H,27,31) |
InChI Key |
GHCBHXHVPGTRFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)C4=CN=CC=C4 |
Origin of Product |
United States |
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